molecular formula C22H30N2O3 B5605915 2-[2-(4-methoxy-4-phenylpiperidin-1-yl)-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one

2-[2-(4-methoxy-4-phenylpiperidin-1-yl)-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one

Cat. No. B5605915
M. Wt: 370.5 g/mol
InChI Key: ABNKDEZFBUKQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "2-[2-(4-methoxy-4-phenylpiperidin-1-yl)-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one" involves complex reactions including alkylation, cyclization, and condensation steps. For instance, the alkylation of aminopropene with phenacyl bromides can lead to the formation of related compounds (Dyachenko, Toropov, & Rusanov, 2015). Additionally, the Mannich reaction has been utilized to create compounds with a piperidin-4-one core, further modified to enhance their biological activities (Harini et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds showcases a variety of configurations, including spirocyclic frameworks that often incorporate azaspiro and oxo functionalities. X-ray crystallography and spectroscopic methods like NMR are crucial for elucidating these structures. For example, the crystal structure analysis of certain derivatives reveals configurations that are significant for understanding the compound's reactivity and potential interactions (Konovalova, Rozhkova, Shklyaev, Slepukhin, & Maslivets, 2014).

Chemical Reactions and Properties

Spirocyclic compounds such as "this compound" undergo various chemical reactions, including acylation, cyclization, and the Ritter reaction. These reactions are pivotal in modifying the chemical structure for desired properties and activities. The Ritter reaction, for example, has been used to synthesize related spirocyclic compounds, showcasing the versatility of such frameworks in organic synthesis (Rozhkova et al., 2013).

Physical Properties Analysis

The physical properties of spirocyclic compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular configurations. These properties are essential for the compounds' application in various fields, affecting their stability, formulation, and biological activity. Studies such as those by Patel et al. (2023) explore the synthesis and properties of related compounds, contributing to our understanding of their physical characteristics (Patel et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are crucial for the application of these compounds. Spirocyclic compounds exhibit a range of activities, such as antimicrobial and antioxidant properties, which are explored through both synthetic modifications and biological evaluations. The synthesis and biological evaluation of novel derivatives highlight the potential of these compounds in various applications, excluding those related to drug use and side effects (Mandala et al., 2013).

properties

IUPAC Name

2-[2-(4-methoxy-4-phenylpiperidin-1-yl)-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-27-22(18-7-3-2-4-8-18)11-13-23(14-12-22)20(26)16-24-17-21(15-19(24)25)9-5-6-10-21/h2-4,7-8H,5-6,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNKDEZFBUKQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)C(=O)CN2CC3(CCCC3)CC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.